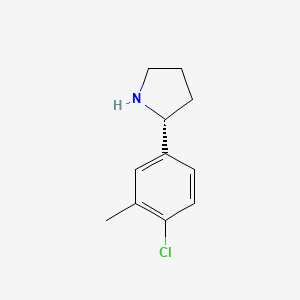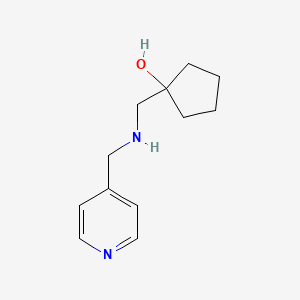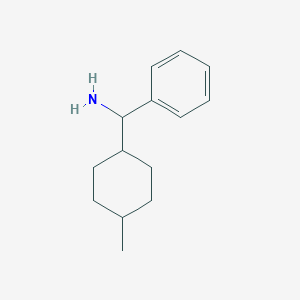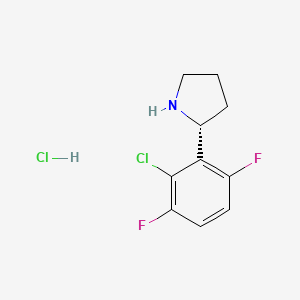
(R)-2-(2-Chloro-3,6-difluorophenyl)pyrrolidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(2-Chloro-3,6-difluorophenyl)pyrrolidine hydrochloride is a chiral compound that belongs to the class of pyrrolidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2-Chloro-3,6-difluorophenyl)pyrrolidine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-3,6-difluorobenzene and ®-pyrrolidine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of ®-2-(2-Chloro-3,6-difluorophenyl)pyrrolidine hydrochloride may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and quality control measures is essential to maintain consistency in production.
Chemical Reactions Analysis
Types of Reactions
®-2-(2-Chloro-3,6-difluorophenyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The pyrrolidine ring can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted pyrrolidine derivatives.
Scientific Research Applications
®-2-(2-Chloro-3,6-difluorophenyl)pyrrolidine hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Studies: The compound is used in studies to understand its effects on biological systems, including its potential as a therapeutic agent.
Industrial Applications: It is employed in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of ®-2-(2-Chloro-3,6-difluorophenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
- ®-2-(2-Chlorophenyl)pyrrolidine hydrochloride
- ®-2-(3,6-Difluorophenyl)pyrrolidine hydrochloride
- ®-2-(2-Chloro-3-fluorophenyl)pyrrolidine hydrochloride
Uniqueness
®-2-(2-Chloro-3,6-difluorophenyl)pyrrolidine hydrochloride is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which can influence its reactivity and biological activity. This makes it a valuable compound for specific applications in medicinal chemistry and industrial processes.
Properties
Molecular Formula |
C10H11Cl2F2N |
|---|---|
Molecular Weight |
254.10 g/mol |
IUPAC Name |
(2R)-2-(2-chloro-3,6-difluorophenyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C10H10ClF2N.ClH/c11-10-7(13)4-3-6(12)9(10)8-2-1-5-14-8;/h3-4,8,14H,1-2,5H2;1H/t8-;/m1./s1 |
InChI Key |
RAVYDOXNSVJCCG-DDWIOCJRSA-N |
Isomeric SMILES |
C1C[C@@H](NC1)C2=C(C=CC(=C2Cl)F)F.Cl |
Canonical SMILES |
C1CC(NC1)C2=C(C=CC(=C2Cl)F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


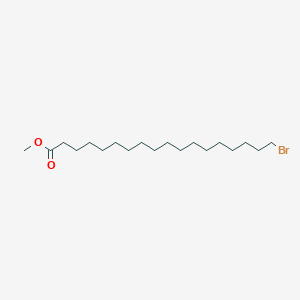

![7-Bromo-3,3-dimethyl-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one](/img/structure/B13346991.png)
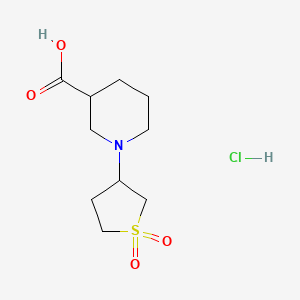

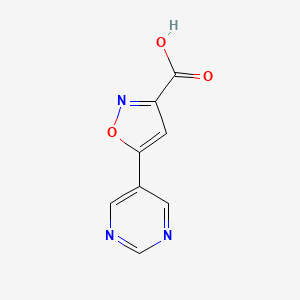
![2-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B13347034.png)

![1-isobutyl-1H-imidazo[1,2-b]pyrazole-6-carboxamide](/img/structure/B13347045.png)

